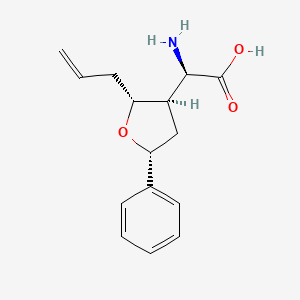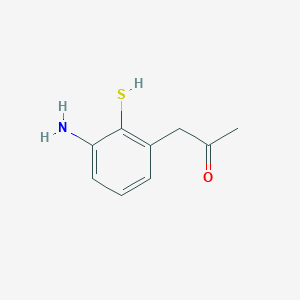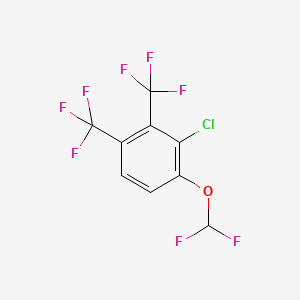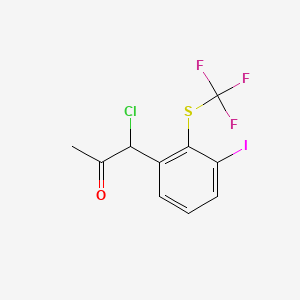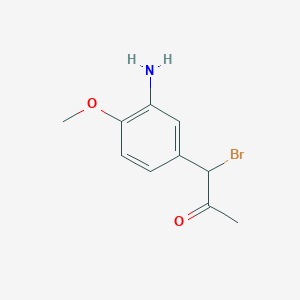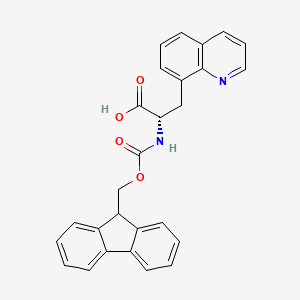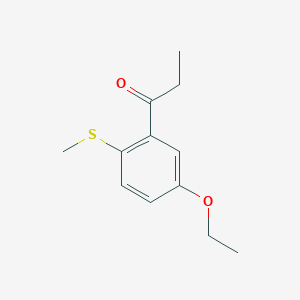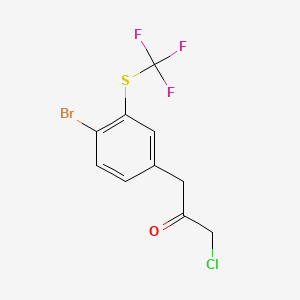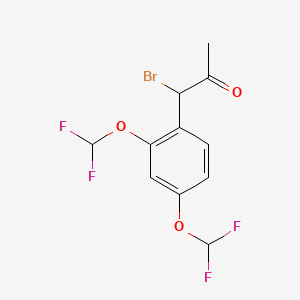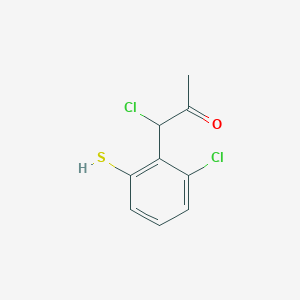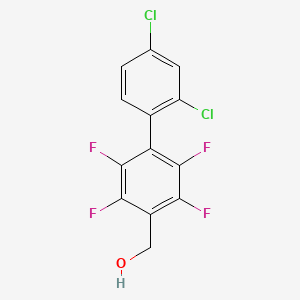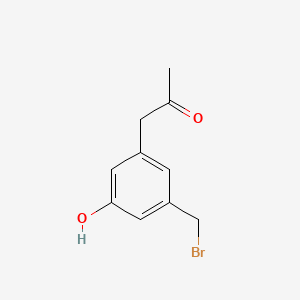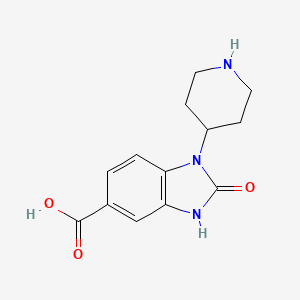![molecular formula C10H14O2 B14048007 Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-bicyclo[331]non-6-ene-3-carboxylic acid is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by its unique structure, which includes a bicyclo[331]nonane framework with a carboxylic acid functional group at the 3-position and a double bond at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as bicyclo[3.3.1]nonane derivatives.
Functional Group Introduction:
Double Bond Formation: The double bond at the 6-position can be introduced through dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclo[3.3.1]nonane derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in the functional groups attached.
Bicyclo[6.1.0]nonyne carboxylic acid: This compound has a similar structure but with different ring sizes and functional groups, leading to distinct chemical properties and reactivity.
Azaadamantanes: These compounds contain nitrogen atoms in the bicyclic framework and exhibit different chemical behaviors due to the presence of heteroatoms.
The uniqueness of endo-bicyclo[33
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S,3S,5R)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12)/t7-,8+,9-/m1/s1 |
InChI Key |
FFRDKUOKEIXXRA-HRDYMLBCSA-N |
Isomeric SMILES |
C1C=C[C@@H]2C[C@H]1C[C@@H](C2)C(=O)O |
Canonical SMILES |
C1C=CC2CC1CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


